molecular formula C10H10BrFMgO2 B6333871 3-(1,3-Dioxan-2-yl)-4-fluorophenylmagnesium bromide, 0.25M in tetrahydrofuran CAS No. 917495-09-1

3-(1,3-Dioxan-2-yl)-4-fluorophenylmagnesium bromide, 0.25M in tetrahydrofuran

Cat. No. B6333871
CAS RN: 917495-09-1
M. Wt: 285.39 g/mol
InChI Key: XKGXDWYTRVDHGS-UHFFFAOYSA-M
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Description

Grignard reagents like this one are organomagnesium compounds commonly used in organic chemistry for carbon-carbon bond formations . They are usually found in solution with an organic solvent like tetrahydrofuran (THF). The compound you mentioned contains a 1,3-dioxan-2-yl group and a fluorophenyl group attached to the magnesium atom, which also has a bromide ion .


Molecular Structure Analysis

The molecular structure of Grignard reagents involves a carbon-magnesium bond. The 1,3-dioxan-2-yl and fluorophenyl groups are likely bonded to the magnesium atom, with the bromide ion also associated with the magnesium .


Chemical Reactions Analysis

Grignard reagents are known for their nucleophilic character and can participate in a variety of reactions, including nucleophilic addition and nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

Grignard reagents are typically sensitive to moisture and air, requiring anhydrous conditions for their preparation and storage . They are usually found as solutions in organic solvents like THF .

Scientific Research Applications

Synthesis of Enamides

Application: The compound is utilized in a Grignard addition-acylation method for the preparation of enamides .

Preparation of Trisubstituted Allenes

Application: It reacts with propargylic ammonium salts to prepare trisubstituted allenes .

Antimalarial Drug Synthesis

Application: This Grignard reagent is involved in key synthetic steps for the synthesis of febrifugine-based antimalarial drugs .

Mechanism of Action

The mechanism of action of Grignard reagents involves the nucleophilic attack of the carbon atom (attached to the magnesium) on an electrophilic carbon present in carbonyl groups .

Safety and Hazards

Grignard reagents are generally sensitive to air and moisture, and can be highly reactive . Proper safety measures, including the use of gloves and eye protection, should be taken when handling these reagents .

Future Directions

The use of Grignard reagents in organic synthesis continues to be a vibrant field of research, with new synthetic methodologies and applications being developed . Their ability to form carbon-carbon bonds makes them invaluable tools in the synthesis of complex organic molecules .

properties

IUPAC Name

magnesium;2-(2-fluorobenzene-5-id-1-yl)-1,3-dioxane;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FO2.BrH.Mg/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10;;/h2,4-5,10H,3,6-7H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGXDWYTRVDHGS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)C2=C(C=C[C-]=C2)F.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFMgO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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